molecular formula C6H4BrF2NO2S B1341536 2-Bromo-4,6-difluorobenzenesulfonamide CAS No. 951624-79-6

2-Bromo-4,6-difluorobenzenesulfonamide

Cat. No.: B1341536
CAS No.: 951624-79-6
M. Wt: 272.07 g/mol
InChI Key: NHXOSMOBFMOMNZ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 g/mol . It is a sulfonamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for 2-Bromo-4,6-difluorobenzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinamides .

Scientific Research Applications

2-Bromo-4,6-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound effective in various biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-bromo-4,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXOSMOBFMOMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588604
Record name 2-Bromo-4,6-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951624-79-6
Record name 2-Bromo-4,6-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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